molecular formula C20H20O4 B1631842 Isodorsmanin A CAS No. 118266-99-2

Isodorsmanin A

Cat. No.: B1631842
CAS No.: 118266-99-2
M. Wt: 324.4 g/mol
InChI Key: SEDVPKQZRCGYNR-WEVVVXLNSA-N
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Description

Isodorsmanin A is a chalcone, a type of natural compound known for its diverse biological activities. It is a well-known constituent of the dried seeds of Psoralea corylifolia L., a plant commonly used in traditional medicine. This compound has been studied for its anti-inflammatory, antitumoral, antibacterial, antifungal, antimalarial, and antitubercular activities .

Biochemical Analysis

Biochemical Properties

Isodorsmanin A plays a significant role in biochemical reactions, particularly in the context of inflammation. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which are crucial in the inflammatory response . Additionally, it protects the nuclear factor of the kappa light polypeptide gene enhancer in B-cells’ inhibitor, alpha (IκB-α), from degradation, thereby preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor . These interactions highlight the compound’s potential in modulating inflammatory pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as proinflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) . This suppression occurs without cytotoxicity, indicating that this compound can modulate inflammatory responses without harming the cells . Furthermore, it downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the phosphorylation of JNK and MAPK, which are involved in the signaling pathways that lead to inflammation . Additionally, this compound protects IκB-α from degradation, preventing the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, suggesting that it is relatively stable

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses inflammatory responses without causing toxicity . At higher doses, there may be potential adverse effects, although specific toxic thresholds have not been extensively studied . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and COX-2, which are involved in the production of inflammatory mediators . By downregulating the expression of these enzymes, this compound can modulate the metabolic flux and levels of metabolites associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and efficacy in modulating inflammatory responses.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with key biomolecules involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isodorsmanin A typically involves the use of chalcone synthesis methods. One common approach is the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from the dried seeds of Psoralea corylifolia L. using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. Alternatively, large-scale synthesis can be achieved using optimized Claisen-Schmidt condensation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Isodorsmanin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Isodorsmanin A is unique among chalcones due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its potent inhibition of specific signaling pathways involved in inflammation and cancer, making it a promising candidate for further research and development .

Properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDVPKQZRCGYNR-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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